molecular formula C18H20N6OS B5553648 5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole

5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole

Cat. No.: B5553648
M. Wt: 368.5 g/mol
InChI Key: BGWCYMFELIGFEW-SWLSCSKDSA-N
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Description

5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.14193046 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The scientific research into compounds containing benzotriazole and thiazole frameworks often revolves around their synthesis and evaluation for various biological activities. For example, Kaur et al. (2012) synthesized compounds featuring benzoxazepine and benzothiazepine, evaluating them for antipsychotic and anticonvulsant activities, highlighting the diverse pharmacological potentials of such structures (Kaur, H., Kumar, S., Chaudhary, A., & Kumar, A., 2012). Similarly, Shukla and Srivastava (2008) explored the antimicrobial activities of novel thiadiazoles, derived from benzotriazole, against various pathogens, demonstrating the utility of these compounds in addressing microbial resistance (Shukla, D., & Srivastava, S., 2008).

Antibacterial and Antifungal Properties

The incorporation of benzotriazole and thiazole moieties into heterocyclic compounds has been shown to enhance antibacterial and antifungal properties. Rani et al. (2021) synthesized N-substituted benzylidene-2-(1H-benzotriazol-1-yl)acetohydrazide derivatives, which demonstrated significant antibacterial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Rani, K., Kaur, C., Sharma, P., Kumar, R., & Singh, G., 2021).

Antiviral Agents

Explorations into the antiviral properties of benzotriazole-derived compounds have also been conducted. Eldebss et al. (2015) reported on the design, synthesis, and biological evaluation of novel benzo[d]imidazole-based heterocycles as broad-spectrum antiviral agents, providing insights into the molecular basis of their action against various viruses, further illustrating the versatility of benzotriazole derivatives in scientific research applications (Eldebss, T. M. A., Farag, A., Abdulla, M. M., & Arafa, R. K., 2015).

Anticancer Activities

The anticancer potential of thiazole and thiadiazole derivatives has been a subject of significant interest. Gomha et al. (2017) synthesized a series of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, which exhibited potent anticancer activities, suggesting the promise of these compounds in cancer research (Gomha, S. M., Abdelaziz, M. R., Kheder, N. A., Abdel-aziz, H. M., Alterary, S., & Mabkhot, Y., 2017).

Properties

IUPAC Name

2H-benzotriazol-5-yl-[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-18(13-2-4-16-17(5-13)21-22-20-16)24-7-12-1-3-15(24)9-23(6-12)8-14-10-26-11-19-14/h2,4-5,10-12,15H,1,3,6-9H2,(H,20,21,22)/t12-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWCYMFELIGFEW-SWLSCSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)C3=CC4=NNN=C4C=C3)CC5=CSC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=NNN=C4C=C3)CC5=CSC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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